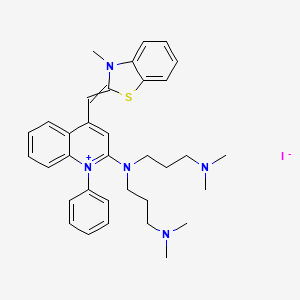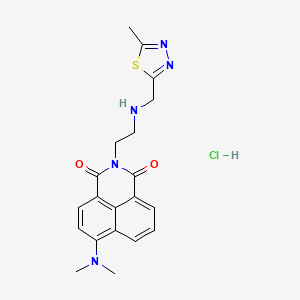
Doxorubicin-MVCP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. This compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Aplicaciones Científicas De Investigación
Doxorubicin's Multifaceted Mechanisms
Doxorubicin (DOX) exhibits a broad spectrum of activity against various cancers, including carcinomas, sarcomas, and hematological cancers. While its precise mechanisms of action are under debate, it is known to induce cell death through multiple pathways, including reactive oxygen species (ROS) generation, DNA-adduct formation, topoisomerase II inhibition, histone eviction, and dysregulation of calcium, iron, and ceramide homeostasis. Additionally, DOX can enhance the immune-mediated clearance of tumor cells by aiding dendritic cell activation and tumor antigen presentation (Sruthi Sritharan & Nageswaran Sivalingam, 2021).
Nanotechnological Advances
Nanotechnological Innovations
Nanotechnology has played a pivotal role in improving the delivery and therapeutic efficacy of DOX. Numerous nanotechnological platforms, such as liposomes, polymeric nanoparticles, polymer-drug conjugates, and polymeric micelles, have been developed to optimize the delivery of DOX, aiming to enhance its anticancer efficacy while minimizing side effects. These advancements not only offer improved clinical benefits but also open avenues for future research in cancer therapeutics (Maximiliano Cagel et al., 2017).
Molecular Insights and Protective Strategies
Understanding Cardiotoxicity and Protective Measures
Despite its therapeutic prowess, DOX is notorious for its cardiotoxic effects. Recent research sheds light on the molecular underpinnings of this adverse effect, specifically focusing on mitochondrial damage, ROS production, and iron metabolism. Natural products and herb extracts are being investigated for their potential to mitigate DOX-induced cardiotoxicity. These findings underscore the complexity of DOX's impact on the heart and highlight the need for further investigation into therapeutic interventions (Jie Yu et al., 2018).
Propiedades
Fórmula molecular |
C56H67N7O19 |
|---|---|
Peso molecular |
1142.182 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
Apariencia |
Solid powder |
Sinónimos |
Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


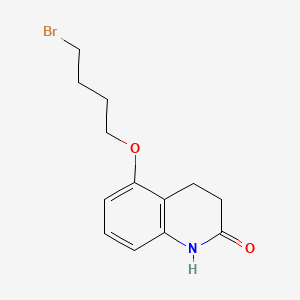
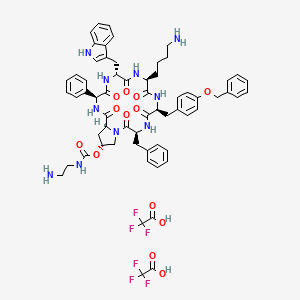
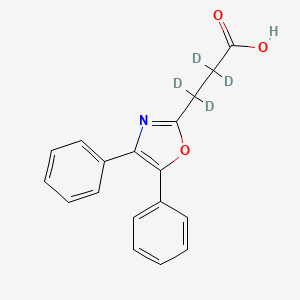
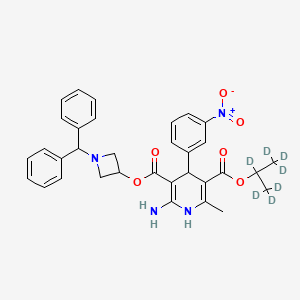
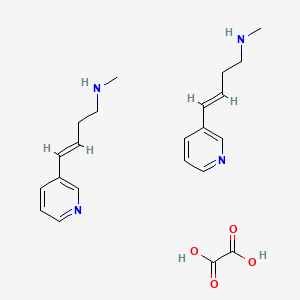
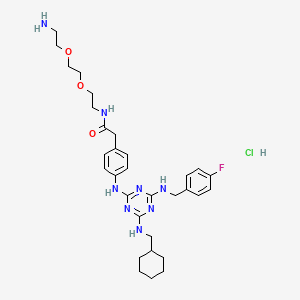
![(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150012.png)
![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150013.png)
